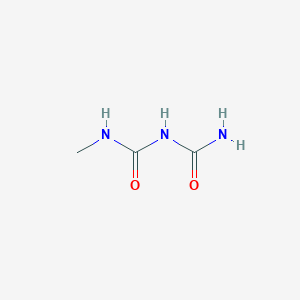














|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH:5][C:6]([NH2:8])=[O:7])=[O:4].[Na].[CH:10](OCC)=O.Cl>O.C1C=CC=CC=1.C(O)C>[CH3:1][N:2]1[CH:10]=[N:8][C:6](=[O:7])[NH:5][C:3]1=[O:4] |^1:8|
|


|
Name
|
|
|
Quantity
|
0.6 mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)NC(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
5-l
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
( 5 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OCC
|
|
Name
|
( 3 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
, three-necked flask fitted with a reflux condenser, a stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
A top of the condenser is fitted with a nitrogen outlet
|
|
Type
|
CUSTOM
|
|
Details
|
After removing the nitrogen outlet, 200 ml
|
|
Type
|
DISTILLATION
|
|
Details
|
to distill through the condenser
|
|
Type
|
CUSTOM
|
|
Details
|
A white solid precipitates
|
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is again heated to the reflux temperature (about 75° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to about 30° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is again heated at the reflux temperature for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
The hot mixture is filtered through a diatomaceous earth
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
WASH
|
|
Details
|
the filter is washed with hot ethanol
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate and washings are concentrated to a volume of 200 to 300 ml
|
|
Type
|
CUSTOM
|
|
Details
|
by removing medium
|
|
Type
|
CUSTOM
|
|
Details
|
by evaporation under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
The concentrate is cooled to 5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
set aside at that temperature for several hours for crystallization
|
|
Type
|
CUSTOM
|
|
Details
|
The crystals are collected on
|
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
|
Type
|
WASH
|
|
Details
|
washed with cold ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
After, drying the crystals under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
there is obtained 69 gm
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=O)NC(=O)N=C1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |